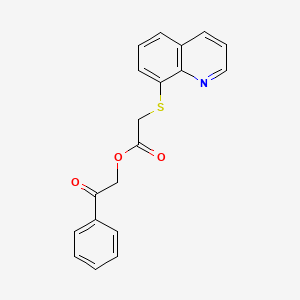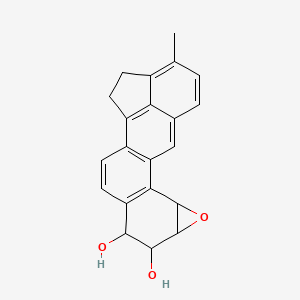
(R)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenyl group at the 4-position and a tetrahydroisoquinoline core. It is known for its significant biological activities and is widely studied in medicinal chemistry for its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically involve heating the reactants at elevated temperatures (around 100°C) in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves the use of chiral catalysts to ensure the formation of the desired enantiomer. The use of chiral auxiliaries or chiral ligands in catalytic hydrogenation reactions is a common strategy to achieve high enantioselectivity .
化学反応の分析
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Metal hydrides such as sodium borohydride (NaBH₄) are often used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities .
科学的研究の応用
Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- has a wide range of scientific research applications:
作用機序
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dopamine β-hydroxylase, which plays a role in the biosynthesis of neurotransmitters . The compound can also modulate various signaling pathways, leading to its diverse biological effects .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a hydrogen atom instead of a phenyl group at the 4-position.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another similar compound with a phenyl group at the 1-position instead of the 4-position.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at the 6 and 7 positions.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- is unique due to its specific chiral configuration and the presence of a phenyl group at the 4-position. This structural feature contributes to its distinct biological activities and its potential as a lead compound in drug development .
特性
CAS番号 |
89160-45-2 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC名 |
(4R)-4-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2/t15-/m1/s1 |
InChIキー |
OSZMNJRKIPAVOS-OAHLLOKOSA-N |
SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 |
異性体SMILES |
C1[C@@H](C2=CC=CC=C2CN1)C3=CC=CC=C3 |
正規SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 |
同義語 |
4-phenyl-1,2,3,4-tetrahydroisoquinoline 4PTIQ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1219403.png)
![4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]methyl]-1H-quinolin-2-one](/img/structure/B1219404.png)
![2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1219405.png)
![4-[[4-(1-Pyrrolidinyl)-2-quinazolinyl]amino]phenol](/img/structure/B1219406.png)
![2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1219407.png)









